molecular formula C14H9N3 B493125 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 214958-29-9

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B493125
CAS No.: 214958-29-9
M. Wt: 219.24g/mol
InChI Key: FMGMAYUWGRFWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a high-purity chemical compound offered as a solid for research and development purposes. It belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of useful pharmacological properties. This scaffold is found in compounds with documented anti-inflammatory, antiviral, antibacterial, and antifungal activities, and has been investigated for the treatment of conditions such as hepatitis C and as HIV therapeutics . The specific 6-carbonitrile substitution on the core structure provides a versatile handle for further synthetic transformations, making it a valuable intermediate for the preparation of more complex molecules, including through palladium-catalyzed cross-coupling reactions . Researchers can utilize this building block in drug discovery programs, particularly in lead optimization and the synthesis of targeted libraries for biological screening. The product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGMAYUWGRFWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254820
Record name 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214958-29-9
Record name 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214958-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • 5-Cyano-2-aminopyridine

    • Phenacyl bromide (or substituted analogs)

  • Catalysts : Copper(I) iodide (CuI) is commonly employed to facilitate the cyclization.

  • Solvents : High-polarity solvents like 1,4-dioxane or dimethylformamide (DMF) are used under reflux (80–120°C).

  • Reaction Time : 12–24 hours.

Example Protocol
A mixture of 5-cyano-2-aminopyridine (1.2 eq) and phenacyl bromide (1 eq) in 1,4-dioxane is heated at 100°C with CuI (10 mol%). The reaction is monitored by TLC, and the product is isolated via column chromatography, yielding 60–75%.

Table 1: Traditional Condensation Method Performance

PrecursorCatalystSolventTemperature (°C)Yield (%)
5-Cyano-2-aminopyridineCuI1,4-Dioxane10068
5-Cyano-2-aminopyridineNoneDMF12055

Limitations : Prolonged reaction times, moderate yields, and reliance on toxic solvents.

Solvent-Free and Green Synthesis

To address environmental concerns, solvent-free protocols using solid bases like sodium carbonate (Na₂CO₃) have been developed. These methods eliminate volatile organic compounds (VOCs) and reduce energy consumption.

Key Features

  • Base : Na₂CO₃ (2 eq) acts as both a base and a mild catalyst.

  • Conditions : Reactions proceed under mechanical grinding or microwave irradiation (50–80°C).

  • Yield : Comparable to traditional methods (60–70%).

Advantages :

  • Reduced waste generation.

  • Shorter reaction times (2–4 hours).

DBU-Catalyzed Cyclization in Aqueous Media

A breakthrough in imidazo[1,2-a]pyridine synthesis involves 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed cyclization in aqueous ethanol. This method is highly efficient for constructing the imidazo[1,2-a]pyridine core and can be adapted for nitrile-substituted derivatives.

Optimized Procedure

  • Reactants :

    • 5-Cyano-2-aminopyridine

    • Phenacyl bromide

  • Catalyst : DBU (5 mol%).

  • Solvent : Ethanol/water (1:1 v/v).

  • Conditions : Room temperature (25–30°C), 1–2 hours.

  • Yield : 72–94%.

Mechanistic Insight :
DBU deprotonates the α-hydrogen of phenacyl bromide, enabling nucleophilic attack by the 2-amino group of pyridine. Subsequent cyclization forms the imidazo ring (Figure 1).

Table 2: DBU-Catalyzed Reaction Scope

Substituent on Phenacyl BromideYield (%)
4-OCH₃94
4-NO₂79
4-CN72

Scale-Up Feasibility : Demonstrated at 25 mmol scale with 93% yield.

Post-Synthetic Nitrile Functionalization

For substrates where the nitrile group cannot be introduced via the 2-aminopyridine precursor, post-cyclization modifications are employed. A patent-pending method involves nucleophilic substitution at the 6-position using sodium cyanide (NaCN).

Protocol

  • Intermediate : 6-Bromo-2-phenylimidazo[1,2-a]pyridine.

  • Reagent : NaCN (2 eq) in DMF.

  • Conditions : 80°C, 6 hours.

  • Yield : 50–65%.

Challenges : Competing side reactions and lower yields compared to direct synthesis.

Industrial-Scale Considerations

The DBU-catalyzed method is preferred for large-scale production due to its low catalyst loading (1 mol%), room-temperature conditions, and water tolerance. In contrast, traditional methods require energy-intensive heating and generate hazardous waste.

Table 3: Method Comparison for Industrial Use

ParameterTraditionalDBU-Catalyzed
Temperature (°C)100–12025–30
Reaction Time (h)12–241–2
Solvent ToxicityHighLow
ScalabilityModerateHigh

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the potential of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivatives as anticancer agents. For instance, research has shown that certain derivatives can inhibit Aurora-A kinase and KSP (kinesin spindle protein), which are critical in cancer cell proliferation. In vitro assays demonstrated that these compounds exhibit cytotoxicity against various cancer cell lines, including HCT116 and HepG2, suggesting their potential as dual-function inhibitors in cancer therapy .

Peripheral Benzodiazepine Receptor Ligands
Another significant application is in the development of selective ligands for peripheral benzodiazepine receptors. Novel derivatives of 2-phenylimidazo[1,2-a]pyridine have been synthesized and evaluated for their binding affinity to these receptors. These compounds showed promising results in terms of potency and selectivity, indicating their potential use in treating anxiety and other neurological disorders .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of 2-phenylimidazo[1,2-a]pyridine derivatives, researchers synthesized a series of compounds and tested their effects on cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, making them candidates for further development as anticancer drugs .

Case Study 2: Neurological Applications
A separate investigation into the binding affinities of 2-phenylimidazo[1,2-a]pyridine derivatives for peripheral benzodiazepine receptors revealed that certain modifications to the structure significantly enhanced receptor binding. This finding supports the potential use of these compounds in developing treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in inflammatory pathways . The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Phenyl (C2), CN (C6) 220.09 High electrophilicity; antimicrobial potential
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile F (C6), CN (C3) 161.14 Enhanced metabolic stability; kinase inhibition
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Cl (C6), CN (C3) 179.60 Antimicrobial activity; cholinesterase inhibition
2-Methylimidazo[1,2-a]pyridine-6-carbonitrile CH₃ (C2), CN (C6) 157.17 Reduced steric hindrance; improved solubility
8-Chloro-2-phenylimidazo[1,2-a]pyridine Cl (C8), Phenyl (C2) 228.68 Altered electronic distribution; anticancer activity
2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid Phenyl (C2), COOH (C6) 238.24 Increased acidity; prodrug potential

Electronic and Reactivity Differences

  • Electron-Withdrawing Groups (EWGs): The cyano group in the title compound enhances electrophilicity at C6, facilitating nucleophilic substitution reactions . Carboxylic acid derivatives (e.g., 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid) are less electrophilic but offer hydrogen-bonding sites for target binding .
  • Steric Effects :

    • 2-Methyl substitution reduces steric bulk compared to phenyl, improving binding to compact active sites (e.g., bacterial enzymes) .
    • Trifluoromethyl groups (e.g., in 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine) increase lipophilicity and metabolic stability .

Key Research Findings

Pharmacokinetic Considerations

  • Lipophilicity (LogP): The cyano group reduces LogP (~2.1) compared to chloro (~2.8) or trifluoromethyl (~3.5) analogs, improving aqueous solubility .
  • Metabolic Stability :

    • Fluorine substitution (e.g., 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile) decreases CYP450-mediated oxidation, enhancing half-life .

Biological Activity

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyridine core with a phenyl group and a cyano substituent. The synthesis of this compound has been achieved through several methodologies, including one-pot reactions and iodine-promoted conditions, yielding moderate to high purity and yields (51% to 95%) in various studies .

Antimicrobial Properties

Studies have demonstrated that 2-Phenylimidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells through the activation of caspase pathways. Notably, the compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cholinesterases (AChE and BChE), which are critical targets in the treatment of Alzheimer's disease. In vitro assays showed that certain derivatives possess potent inhibitory activity against these enzymes, with IC50 values in the micromolar range . This suggests that modifications to the imidazo[1,2-a]pyridine structure could enhance its efficacy as a neuroprotective agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
  • Enzyme Interaction : Binding studies indicate that the compound interacts with specific active sites on target enzymes (e.g., AChE), inhibiting their function .
  • Membrane Disruption : Antimicrobial activity may stem from its ability to integrate into bacterial membranes, compromising their integrity .

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cytotoxicity and flow cytometry for apoptosis detection. Results indicated a strong correlation between concentration and apoptotic cell death rates.

Case Study 2: Cholinesterase Inhibition

In another study focusing on neurodegenerative diseases, derivatives of 2-Phenylimidazo[1,2-a]pyridine were tested for their ability to inhibit AChE. The results highlighted several compounds with IC50 values below 10 µM, indicating promising leads for further development as Alzheimer's treatments.

Data Summary

Activity TypeAssay MethodIC50/EffectivenessReference
AntimicrobialDisk diffusionVaries by strain
Anticancer (Cytotoxic)MTT assayIC50 < 20 µM
AChE InhibitionEllman’s assayIC50 < 10 µM

Q & A

Q. Key considerations :

  • Catalyst selection (e.g., iodine vs. copper) impacts regioselectivity and functional group tolerance.
  • Oxidants like TBHP or O₂ influence reaction efficiency and byproduct formation.

(Basic) How is this compound characterized spectroscopically?

Methodological Answer:
Critical characterization techniques include:

  • ¹H/¹³C NMR : Peaks at δ 8.50 (t, J = 1.3 Hz, 1H) and δ 148.21 (C-aromatic) confirm the imidazo[1,2-a]pyridine core and nitrile substitution. Splitting patterns (e.g., doublets at J = 9.3 Hz) resolve positional isomers .
  • HRMS : A molecular ion peak at m/z 220.0869 ([C₁₄H₉N₃ + H]⁺) validates the molecular formula .
  • IR : Absence of NH stretches (~3300 cm⁻¹) rules out tautomeric imidazole forms.

Q. Troubleshooting :

  • Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment.

(Advanced) How can reaction conditions be optimized to improve yields of derivatives?

Methodological Answer:
Optimization strategies involve:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethers (THF) may reduce side reactions .
  • Catalyst loading : For copper-mediated reactions, >10 mol% CuI increases turnover but risks metal contamination.
  • Temperature control : Reactions above 120°C accelerate C-H activation but may degrade nitrile groups.
  • Additives : Bases like NaOAc (0.5 g in ) neutralize acidic byproducts, improving reaction homogeneity .

Case study : The I₂/TBHP method achieved 51% yield; increasing TBHP stoichiometry to 2.5 equiv improved yield to 65% in pilot trials .

(Advanced) What catalytic mechanisms enable C-H bond functionalization in imidazo[1,2-a]pyridines?

Methodological Answer:
Two dominant pathways are observed:

  • Rhodium-catalyzed C-H activation : A five-membered metallacycle forms via coordination of the pyridine nitrogen to Rh, directing functionalization at the C3 position. This is favored in electron-deficient systems .
  • Copper-mediated radical pathways : CuI generates thiyl radicals from S₈, which abstract hydrogen from the imidazo[1,2-a]pyridine C3 position. Subsequent coupling with arylboronic acids completes sulfenylation .

Q. Experimental validation :

  • Isotopic labeling (D₂O exchange) confirms H/D scrambling at the C3 position under Rh catalysis .
  • EPR spectroscopy detects thiyl radicals in copper systems .

(Advanced) How are QSAR models applied to predict biological activity of this scaffold?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies involve:

  • Descriptor selection : Topological indices (e.g., Wiener index) and physicochemical parameters (logP, polar surface area) correlate with receptor binding .
  • Model validation : Leave-one-out cross-validation (LOO-CV) assesses predictive power for peripheral benzodiazepine receptor (PBR) affinity.
  • Case application : this compound derivatives showed enhanced PBR binding when electron-withdrawing groups (e.g., -CN) were introduced at C6 .

Q. Limitations :

  • Conformational flexibility of the imidazo[1,2-a]pyridine core complicates molecular docking.

(Basic) What are typical applications in medicinal chemistry?

Methodological Answer:
The scaffold is used in:

  • Antimicrobial agents : Nitrile groups enhance membrane permeability, targeting bacterial DNA gyrase .
  • CNS therapeutics : Structural analogs (e.g., 2-phenylimidazo[1,2-a]pyridine acetamides) modulate GABA receptors .

Q. Synthetic modifications :

  • Substitution at C3 with sulfenyl groups (via ’s method) improves metabolic stability.

(Advanced) How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:
Common issues and solutions:

  • NMR signal overlap : Use high-field instruments (≥600 MHz) or deuterated solvents (e.g., DMSO-d₆) for improved resolution .
  • HRMS deviations : Isotopic impurities (e.g., ³⁵Cl vs. ³⁷Cl) require high-resolution calibration or alternative ionization methods (MALDI-TOF).
  • Crystallization failures : Gradient recrystallization (e.g., EtOAc/hexane) optimizes crystal lattice formation .

(Advanced) What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Directing groups : Electron-rich substituents (e.g., -OMe) at C8 direct electrophilic substitution to C3 via resonance effects.
  • Metal coordination : Rhodium catalysts selectively activate C-H bonds adjacent to the pyridine nitrogen .
  • Steric control : Bulky substituents at C2 (e.g., -Ph) block functionalization at C7 .

(Basic) How to address solubility challenges during purification?

Methodological Answer:

  • Solvent pairing : Use DCM/MeOH (10:1) for column chromatography to balance polarity.
  • Acid-base extraction : Protonate the pyridine nitrogen with HCl (1M) to enhance aqueous solubility, followed by neutralization and extraction .

(Advanced) How to model electronic properties for optoelectronic applications?

Methodological Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis sets predicts HOMO-LUMO gaps (~3.5 eV) and charge transfer efficiency.
  • UV-Vis spectroscopy : Absorption maxima at 320–350 nm (in ethanol) correlate with π→π* transitions, validated by TD-DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.